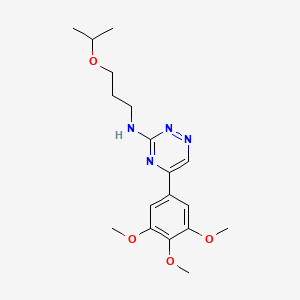
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound belongs to the class of triazine derivatives and has been found to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, making it a potential candidate for further development as an anticancer agent. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine is its potential as a selective anticancer agent with low toxicity towards normal cells. However, its limited solubility in water may pose a challenge in its development as a drug candidate.
Direcciones Futuras
Future research on N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine may focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Further studies may also explore its mechanism of action and potential interactions with other drugs. The development of novel delivery systems may also help to overcome its limitations in solubility and enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3-isopropoxypropylamine and sodium hydride in DMF (N,N-dimethylformamide) at room temperature. The resulting intermediate is then reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
N-(3-isopropoxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the main areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(3-propan-2-yloxypropyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4/c1-12(2)26-8-6-7-19-18-21-14(11-20-22-18)13-9-15(23-3)17(25-5)16(10-13)24-4/h9-12H,6-8H2,1-5H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNPRRUEXIAGIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=CN=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethoxy-2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5014278.png)
![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014356.png)


